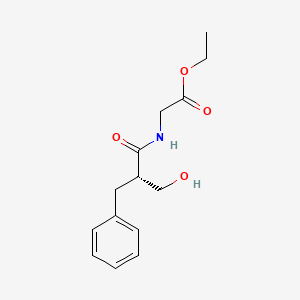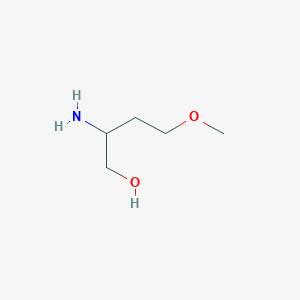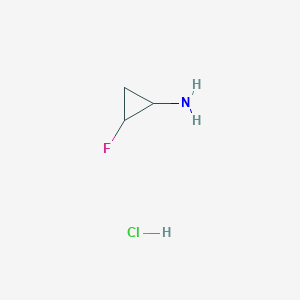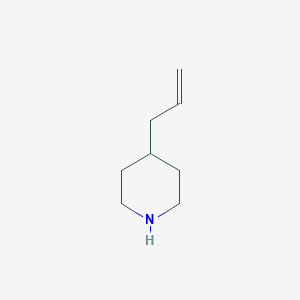![molecular formula C8H15NO B3097681 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 1314960-39-8](/img/structure/B3097681.png)
3-Azabicyclo[3.3.1]nonan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.3.1]nonan-7-ol, also known as ABN, is a bicyclic compound that has been of interest to scientists due to its potential therapeutic applications. ABN has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Applications De Recherche Scientifique
Structural and Conformational Analysis
3-Azabicyclo[3.3.1]nonan-7-ol and its derivatives have been extensively studied for their structural and conformational properties. Research by Arias-Pérez et al. (1997) utilized molecular mechanics calculations and NMR spectroscopy to analyze various derivatives, finding a preference for a flattened chair-chair conformation with N-substituent in the equatorial position (Arias-Pérez, Alejo, & Maroto, 1997). Likewise, Iriepa et al. (1992) synthesized and studied 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols, confirming similar conformational characteristics (Iriepa, Gil-Alberdi, & Gálvez, 1992).
Antimicrobial and Antioxidant Properties
Several studies have explored the antimicrobial and antioxidant properties of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives. Ramachandran et al. (2011) synthesized novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles, demonstrating significant growth inhibition against various microorganisms (Ramachandran, Parthiban, Rani, Jayanthi, Kabilan, & Jeong, 2011). Additionally, Park et al. (2012) synthesized 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, identifying compounds with active antioxidant profiles (Park, Venkatesan, Se-Kwon Kim, & Parthiban, 2012).
Synthesis and Chemical Reactions
The synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol compounds has been a subject of research, with Yi et al. (2018) reporting a novel one-pot tandem Mannich annulation method for synthesizing 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones (Yi, Tang, Chen, Xu, & Ma, 2018). Similarly, Moskalenko and Boev (2009) investigated the condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles, yielding various oximes and hydrazones (Moskalenko & Boev, 2009).
Pharmacological and Biological Activities
The pharmacological properties of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives have been a key area of research. Iriepa et al. (1995) synthesized esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol and conducted pharmacological assays, observing drug-induced behavioral alterations and neuroleptic activity (Iriepa, Gil-Alberdi, Gálvez, Sanz-Aparicio, Fonseca, Orjales, Beriša, & Labeaga, 1995). Oki et al. (1970) prepared 3-azabicyclo[3.3.1]nonane derivatives, some of which exhibited promising analgesic activities (Oki, Oida, Oashi, Takagi, & Iwai, 1970).
Propriétés
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPUCOVORWHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CNC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3097600.png)
![{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid](/img/structure/B3097606.png)
![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)
![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)
![Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-](/img/structure/B3097634.png)

![2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile](/img/structure/B3097637.png)




![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B3097673.png)

![[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid](/img/structure/B3097702.png)